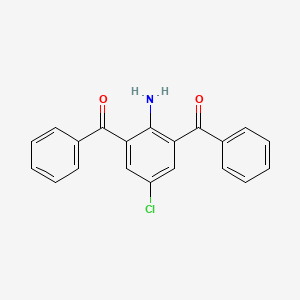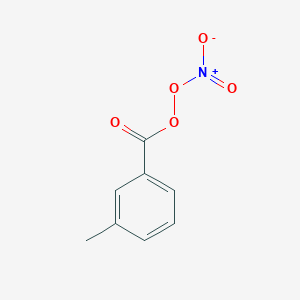
(3-Methylphenyl)(nitroperoxy)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylphenyl)(nitroperoxy)methanone is an organic compound with the molecular formula C8H7NO5 It is characterized by the presence of a nitroperoxy group attached to a methanone moiety, which is further connected to a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(nitroperoxy)methanone typically involves the nitration of a suitable precursor, such as 3-methylbenzaldehyde, followed by the introduction of a peroxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents, such as hydrogen peroxide, to facilitate the formation of the nitroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylphenyl)(nitroperoxy)methanone undergoes various chemical reactions, including:
Oxidation: The nitroperoxy group can be further oxidized to form more complex peroxides.
Reduction: Reduction of the nitroperoxy group can lead to the formation of hydroxylamines or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products Formed
Oxidation: Formation of higher-order peroxides.
Reduction: Production of hydroxylamines or amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(3-Methylphenyl)(nitroperoxy)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Methylphenyl)(nitroperoxy)methanone involves the interaction of its nitroperoxy group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and modulate cellular pathways. The compound’s effects are mediated through its ability to alter redox balance and influence signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylphenyl)(nitroperoxy)methanone
- (2-Methylphenyl)(nitroperoxy)methanone
- (3-Methylphenyl)(nitroperoxy)ethanone
Uniqueness
(3-Methylphenyl)(nitroperoxy)methanone is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62820-99-9 |
|---|---|
Molekularformel |
C8H7NO5 |
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
nitro 3-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C8H7NO5/c1-6-3-2-4-7(5-6)8(10)13-14-9(11)12/h2-5H,1H3 |
InChI-Schlüssel |
HJGURQOGPAEQPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

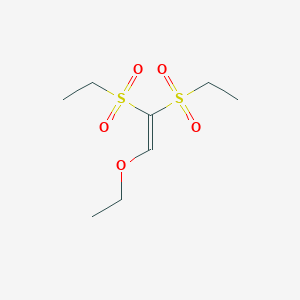
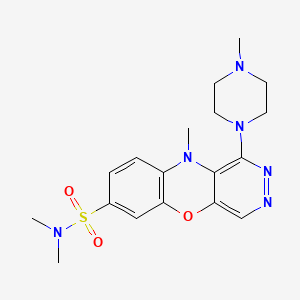
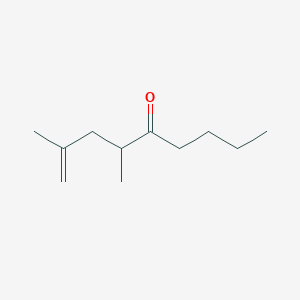
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
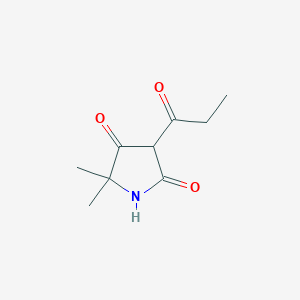
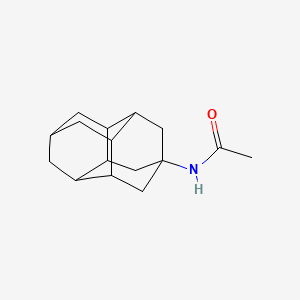

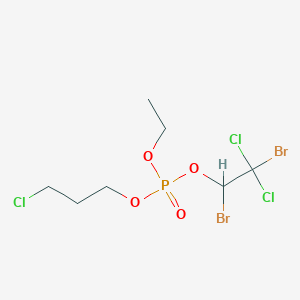

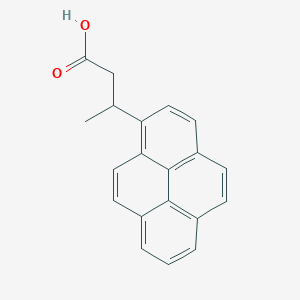
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
